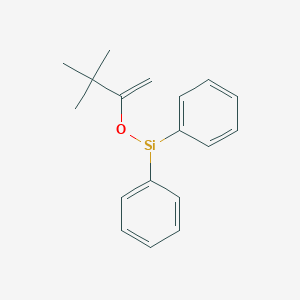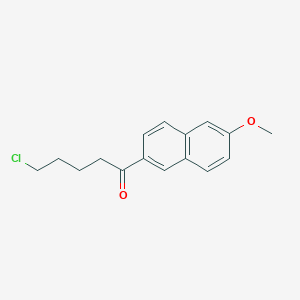
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one is a chemical compound with the molecular formula C16H17ClO2 It is known for its unique structure, which includes a chloro group and a methoxy-naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one typically involves the reaction of 6-methoxynaphthalene with a chlorinated pentanone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
科学研究应用
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5-Chloro-1-(6-methoxynaphthalen-2-YL)butan-1-one: Similar structure but with a shorter carbon chain.
5-Chloro-1-(6-methoxynaphthalen-2-YL)hexan-1-one: Similar structure but with a longer carbon chain.
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-2-one: Similar structure but with a different position of the ketone group.
Uniqueness
5-Chloro-1-(6-methoxynaphthalen-2-YL)pentan-1-one is unique due to its specific combination of functional groups and the position of the chloro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
918648-47-2 |
|---|---|
分子式 |
C16H17ClO2 |
分子量 |
276.76 g/mol |
IUPAC 名称 |
5-chloro-1-(6-methoxynaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H17ClO2/c1-19-15-8-7-12-10-14(6-5-13(12)11-15)16(18)4-2-3-9-17/h5-8,10-11H,2-4,9H2,1H3 |
InChI 键 |
GYTVDELVEPOBEY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


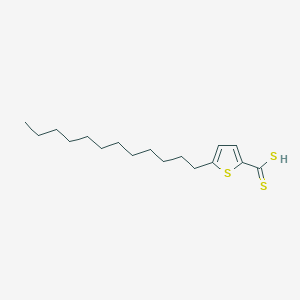
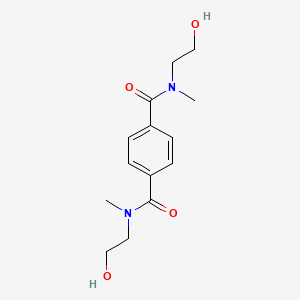
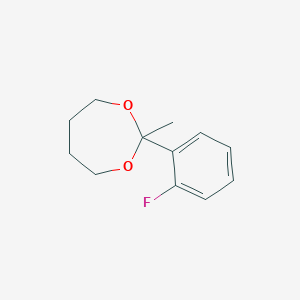
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
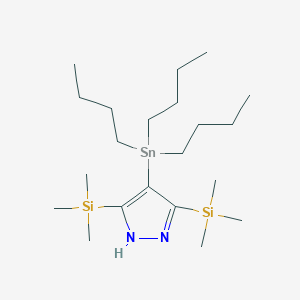
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
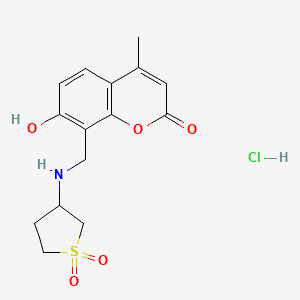
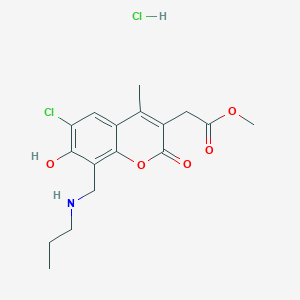
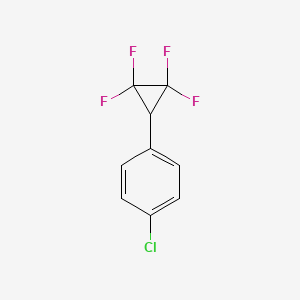
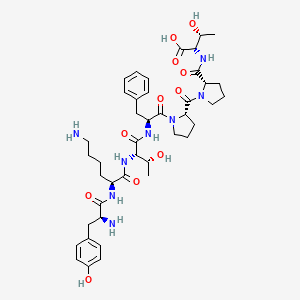
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
